Stereochemical Differentiation: (5S,6S) Isomer vs. Racemic Mixture
The (5S,6S) stereoisomer of 5-amino-6-(piperidin-4-yl)piperidin-2-one (PubChem CID 124710322) has a defined 3D conformation with specific spatial orientation of functional groups [1]. In contrast, the CAS 1803607-29-5 material is typically supplied as a racemic mixture or unspecified stereochemistry, which may lack the stereochemical purity required for target-specific interactions.
| Evidence Dimension | Stereochemical definition |
|---|---|
| Target Compound Data | (5S,6S) stereoisomer with defined absolute configuration |
| Comparator Or Baseline | Racemic mixture or unspecified stereochemistry (CAS 1803607-29-5) |
| Quantified Difference | Qualitative difference in 3D conformation; no quantitative data available |
| Conditions | PubChem structural data |
Why This Matters
Procurement of the correct stereoisomer is critical for reproducible biological activity and for meeting the specific requirements of a synthetic route or target engagement study.
- [1] PubChem. (2025). (5S,6S)-5-amino-6-piperidin-4-ylpiperidin-2-one (CID 124710322). View Source
